(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
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Description
(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds containing morpholine moieties, such as enaminones and dihydropyrimidinone derivatives, is a significant area of research. These compounds are synthesized through various methods, including one-pot reactions and characterizations through single crystal X-ray crystallography. For example, Bhat et al. (2018) describe a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a simple and efficient method to achieve good yields of these compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacological Characterization
Compounds similar to (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide are also explored for their pharmacological properties, including potential as κ-opioid receptor antagonists. For instance, Grimwood et al. (2011) describe the pharmacological characterization of a compound with high affinity for κ-opioid receptors, showing potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Biological Activity
The synthesized compounds are evaluated for various biological activities, including antibacterial, antioxidant, and anticonvulsant properties. Mamatha et al. (2019) synthesized a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and screened it for biological activities, demonstrating remarkable anti-TB and antimicrobial activities (Mamatha, Bhat, Sagar, & Meenakshi, 2019).
Anticonvulsant Activity
Research into the anticonvulsant activity of enaminones derived from cyclic beta-dicarbonyl precursors condensed with morpholine is another significant application. These studies aim to discover compounds with potent anticonvulsant activity and minimal neurotoxicity. Edafiogho et al. (1992) synthesized a new series of novel enaminones, evaluating their anticonvulsant activity in various models, identifying several compounds with significant potential (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c20-17(8-5-15-2-1-13-24-15)18-14-3-6-16(7-4-14)25(21,22)19-9-11-23-12-10-19/h1-8,13H,9-12H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEKCJPTNTVJMJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.